2-(Isoquinolin-5-yl)acetamide
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Overview
Description
2-(Isoquinolin-5-yl)acetamide is a chemical compound with the molecular formula C₁₁H₁₀N₂O. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-5-yl)acetamide typically involves the reaction of isoquinoline derivatives with acetic anhydride. One common method includes the reduction of 5-nitroisoquinoline followed by acetylation with acetic anhydride . Another method involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted isoquinoline derivatives .
Scientific Research Applications
2-(Isoquinolin-5-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-5-yl)acetamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or act as a receptor antagonist by blocking receptor-ligand interactions. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, known for its wide range of biological activities.
Quinoline: A structurally similar compound with significant medicinal applications.
Benzopyridine: Another related compound with diverse chemical properties.
Uniqueness
2-(Isoquinolin-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-isoquinolin-5-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)6-8-2-1-3-9-7-13-5-4-10(8)9/h1-5,7H,6H2,(H2,12,14) |
InChI Key |
YFCILBWPCLHMEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CC(=O)N |
Origin of Product |
United States |
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